N-(4-Chloro-3-nitrophenyl)-N'-(3,4-dichlorophenyl)urea is a synthetic organic compound belonging to the class of substituted phenylthioureas. [] These compounds are known for their potential antimicrobial properties, particularly against bacterial infections. [] While its specific source within the provided papers is unclear, it is likely synthesized in a laboratory setting. Research on N-(4-chloro-3-nitrophenyl)-N'-(3,4-dichlorophenyl)urea focuses on exploring its potential as a novel antimicrobial agent, especially against drug-resistant bacterial strains. []
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5